(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile
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Overview
Description
(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile is a heterocyclic compound with the molecular formula C7H6N6S. It is characterized by a fused ring system containing pyrimidine and triazine moieties, along with a sulfanyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile typically involves the construction of the pyrimidine and triazine rings followed by the introduction of the sulfanyl and acetonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting materials containing amino and nitrile groups can be reacted with sulfur-containing reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility .
Mechanism of Action
The mechanism of action of (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic systems with fused pyrimidine and triazine rings, such as:
- Pyrimido[1,2-a][1,3,5]triazin-6-ones
- 1,3,5-Triazino[2,1-b]quinazolines
Uniqueness
What sets (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of the sulfanyl and acetonitrile groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
21308-94-1 |
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Molecular Formula |
C7H6N6S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-(1,2-dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13) |
InChI Key |
GDMIZKHPBKTLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN1)N=CN=C2SCC#N |
Origin of Product |
United States |
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